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Compound of Interest

Compound Name:
1-Chloro-2-

(trifluoromethoxy)ethane

Cat. No.: B3034379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms
The compound with the systematic name 1-Chloro-2-(trifluoromethoxy)ethane is a

halogenated ether. Its unique structural features, particularly the trifluoromethoxy group, make

it a compound of interest in various chemical and pharmaceutical research areas.

IUPAC Name: 2-chloroethyl trifluoromethyl ether

Synonyms:

1-Chloro-2-(trifluoromethoxy)ethane

CAS Number: 1645-95-0

Physicochemical Properties
A summary of the key physicochemical properties of 1-Chloro-2-(trifluoromethoxy)ethane is

provided in the table below. These properties are crucial for understanding its behavior in

chemical reactions and biological systems.
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Property Value

Molecular Formula C₃H₄ClF₃O

Molecular Weight 148.51 g/mol

Boiling Point 62.0 °C - 66.0 °C

Appearance Not specified in available documentation.

Solubility Not specified in available documentation.

Synthesis and Experimental Protocols
The synthesis of alkyl trifluoromethyl ethers, such as 1-Chloro-2-(trifluoromethoxy)ethane,

can be achieved through various methods. One notable approach involves the addition of

trifluoromethyl hypofluorite to an alkene.

General Synthesis Route: Addition of Trifluoromethyl Hypofluorite to Ethylene

A potential synthetic route for 1-Chloro-2-(trifluoromethoxy)ethane involves the reaction of

trifluoromethyl hypofluorite (CF₃OF) with ethylene (CH₂=CH₂). This reaction proceeds via an

electrophilic addition mechanism across the double bond. While a detailed, step-by-step

experimental protocol for the synthesis of this specific molecule is not readily available in the

public domain, a general procedure based on similar reactions is outlined below.

Experimental Protocol Outline:

Reaction Setup: A reaction vessel, typically made of a material resistant to corrosive fluorine

compounds (e.g., stainless steel or a specialized polymer), is charged with a suitable inert

solvent. The system is then cooled to a low temperature, often below 0°C, to control the

reactivity of the reagents.

Reagent Introduction: Ethylene gas is bubbled through the cooled solvent. Subsequently,

trifluoromethyl hypofluorite, a highly reactive and toxic gas, is carefully introduced into the

reaction mixture. The molar ratio of the reactants is a critical parameter to control for optimal

yield and to minimize side reactions.
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Reaction Monitoring: The progress of the reaction can be monitored using techniques such

as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to

determine the consumption of starting materials and the formation of the desired product.

Work-up and Purification: Upon completion of the reaction, the excess reagents are carefully

removed. The reaction mixture is then subjected to a purification process, which may include

distillation or chromatography, to isolate the 1-Chloro-2-(trifluoromethoxy)ethane from

byproducts.

Logical Workflow for the Synthesis of 1-Chloro-2-(trifluoromethoxy)ethane:

Starting Materials:
- Ethylene

- Trifluoromethyl Hypofluorite

Electrophilic Addition Reaction
(Low Temperature, Inert Solvent)

Reaction Monitoring
(GC, NMR)

Work-up:
- Removal of Excess Reagents

Reaction Complete

Adjust Conditions

Purification
(Distillation or Chromatography)

Final Product:
1-Chloro-2-(trifluoromethoxy)ethane

Click to download full resolution via product page

Synthesis Workflow

Applications in Drug Development and Medicinal
Chemistry
The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its

unique electronic properties and metabolic stability. While specific applications of 1-Chloro-2-
(trifluoromethoxy)ethane in drug development are not extensively documented, its structural

motifs suggest potential utility as a building block in the synthesis of more complex

pharmaceutical agents.

The introduction of a trifluoromethoxy group can significantly impact a molecule's

pharmacokinetic and pharmacodynamic properties:

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it

resistant to metabolic degradation, which can lead to an increased in vivo half-life of a drug
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candidate.

Lipophilicity: The trifluoromethoxy group can increase the lipophilicity of a molecule, which

can enhance its ability to cross cell membranes and improve oral bioavailability.

Receptor Binding: The electron-withdrawing nature of the trifluoromethoxy group can alter

the electronic properties of a molecule, potentially leading to stronger and more specific

interactions with biological targets.

Signaling Pathway Interaction (Hypothetical):

Given the general role of halogenated compounds in medicinal chemistry, it is plausible that

derivatives of 1-Chloro-2-(trifluoromethoxy)ethane could be designed to interact with specific

biological pathways. For instance, they could serve as scaffolds for the development of enzyme

inhibitors or receptor modulators. However, at present, there is no specific information available

in the searched literature linking this compound to any particular signaling pathway.

Logical Relationship in Drug Discovery:
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Drug Discovery Rationale

Conclusion
1-Chloro-2-(trifluoromethoxy)ethane is a halogenated ether with potential applications as a

building block in organic synthesis, particularly in the development of new pharmaceutical

compounds. Its key feature, the trifluoromethoxy group, imparts desirable properties such as

enhanced metabolic stability and modulated lipophilicity. While detailed experimental protocols

and specific biological applications are not yet widely reported, the fundamental chemistry and

the known benefits of its structural components suggest that it is a compound worthy of further

investigation by researchers in the field of drug discovery and medicinal chemistry.
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[https://www.benchchem.com/product/b3034379#1-chloro-2-trifluoromethoxy-ethane-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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